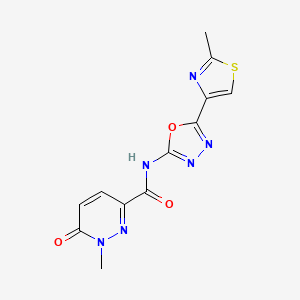

1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

1-methyl-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O3S/c1-6-13-8(5-22-6)11-15-16-12(21-11)14-10(20)7-3-4-9(19)18(2)17-7/h3-5H,1-2H3,(H,14,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKWFFDZICMBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core heterocyclic structures One common approach is to first synthesize the 2-methylthiazol-4-yl moiety, followed by its reaction with appropriate reagents to form the oxadiazole and pyridazine rings

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds similar to 1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. For instance:

- Mechanism of Action : The compound's structure suggests it may interact with specific cellular pathways involved in cancer cell proliferation and survival. Research indicates that oxadiazole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

- In vitro Studies : A study demonstrated that related oxadiazole derivatives exhibited significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .

- Molecular Docking Studies : Computational docking studies have shown that these compounds can effectively bind to targets involved in cancer progression, such as kinases and transcription factors .

In addition to anticancer properties, the compound may exhibit other biological activities:

Antimicrobial Properties

Research into oxadiazole derivatives has revealed promising antibacterial and antifungal activities. For example:

- Antibacterial Activity : Compounds similar to this compound have shown efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

Some studies have reported that oxadiazole derivatives possess antifungal properties against strains like Candida albicans, indicating their potential use in treating fungal infections .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the thiazole or oxadiazole rings can significantly influence biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution on thiazole | Enhanced anticancer activity |

| Variations in the carboxamide group | Altered binding affinity to target proteins |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons are outlined below:

Pyrazole-Carboxamide Derivatives ()

Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) share the carboxamide linkage but differ in core structure:

Key distinctions :

- The methylthiazole-oxadiazole moiety introduces steric bulk and sulfur-based interactions absent in pyrazole analogs.

Alkylated 1,3,4-Oxadiazole Derivatives ()

Compounds like 5a–5m feature alkylated 1,3,4-oxadiazole-2-thiols but lack the pyridazine-thiazole-carboxamide framework:

Key distinctions :

- The target compound’s methylthiazole substitution may improve target specificity compared to simpler alkyl groups.

Solubility and Lipophilicity

- The pyridazine-oxadiazole-thiazole triad increases polarity, likely improving aqueous solubility over pyrazole analogs (e.g., 3a–3e).

- However, the methylthiazole group may offset this by introducing moderate lipophilicity, enhancing membrane permeability.

Biological Activity

The compound 1-methyl-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that incorporates thiazole and oxadiazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antioxidant , antimicrobial , and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₃N₅O₃S

- Molecular Weight : 305.34 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Research has shown that compounds featuring thiazole and oxadiazole rings exhibit significant antioxidant properties. For instance, studies involving related oxadiazole derivatives have demonstrated their ability to scavenge free radicals using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging methods. The presence of electron-donating groups enhances this activity significantly .

Antimicrobial Activity

Several derivatives of thiazoles and oxadiazoles have been synthesized and evaluated for their antimicrobial properties. The incorporation of these moieties into the structure of the compound may confer similar antimicrobial effects. For example, quinazoline derivatives containing thiazole and oxadiazole rings have shown promising antibacterial activity against various pathogens .

Anticancer Activity

The anticancer potential of similar compounds has been extensively studied. Notably, compounds that inhibit the c-Myc protein have shown efficacy in cancer cell lines. The compound under discussion may act through mechanisms involving the disruption of protein-protein interactions critical for cancer cell proliferation. For instance, a related study indicated that small molecules targeting c-Myc could induce cell cycle arrest and apoptosis in cancer cells .

Case Studies

- Antioxidant Evaluation : In a study evaluating various oxadiazole derivatives, it was found that compounds with thiazole substitutions exhibited enhanced radical scavenging activities compared to their unsubstituted counterparts . This suggests that similar modifications in the target compound could lead to improved antioxidant efficacy.

- Antimicrobial Testing : A series of synthesized quinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiazole and oxadiazole functionalities displayed significant antibacterial activity, suggesting potential applications in treating bacterial infections .

- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that compounds similar to the target molecule inhibited cell growth effectively at micromolar concentrations. This was attributed to their ability to interfere with c-Myc signaling pathways, which are often upregulated in tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.